molecular formula C48H63ClN2O8S2 B13805564 Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- CAS No. 56912-29-9

Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-

Cat. No.: B13805564
CAS No.: 56912-29-9
M. Wt: 895.6 g/mol
InChI Key: WUJTWJZEQRSSPU-UHFFFAOYSA-N
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Description

The compound Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- is a structurally complex molecule featuring a pentanamide backbone with multiple substituents. Key structural elements include:

  • 4,4-dimethyl-3-oxo moieties, which may influence conformational stability and metabolic resistance.

Properties

CAS No.

56912-29-9

Molecular Formula

C48H63ClN2O8S2

Molecular Weight

895.6 g/mol

IUPAC Name

N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-4,4-dimethyl-3-oxo-2-[4-(4-phenylmethoxyphenyl)sulfonylphenoxy]pentanamide

InChI

InChI=1S/C48H63ClN2O8S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-34-60(54,55)51-38-24-33-43(49)44(35-38)50-47(53)45(46(52)48(2,3)4)59-40-27-31-42(32-28-40)61(56,57)41-29-25-39(26-30-41)58-36-37-22-19-18-20-23-37/h18-20,22-33,35,45,51H,5-17,21,34,36H2,1-4H3,(H,50,53)

InChI Key

WUJTWJZEQRSSPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- involves multiple steps, including the formation of amide and sulfonamide bonds. The reaction conditions typically require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference CAS/ID
N-(4-Methoxyphenyl)pentanamide 4-methoxyphenyl, simplified backbone 207.3 Anthelmintic (similar to albendazole) N/A
5-Chloro-N-(2-nitrophenyl)pentanamide 2-nitrophenyl, chloro group 295.32 Not reported (structural analog) CAS 1153346-83-8
N-(2-Chlorophenethyl)-2-oxo-5-phenylpentanamide α-ketoamide, 2-chlorophenethyl ~330.1 Phospholipase A inhibition N/A
Target Compound Hexadecylsulfonyl, phenylmethoxyphenylsulfonyl ~800–850 (estimated) Hypothesized antimicrobial CAS 30744-85-5

Key Observations :

  • The phenylmethoxyphenylsulfonyl group introduces steric hindrance absent in simplified derivatives like N-(4-methoxyphenyl)pentanamide, which may impact binding to biological targets .
Physicochemical and Drug-Likeness Profiles
Parameter Target Compound (Estimated) N-(4-Methoxyphenyl)pentanamide 5-Chloro-N-(2-nitrophenyl)pentanamide
LogP (lipophilicity) High (~7–9) 2.1 3.5
Topological Polar Surface Area ~150 Ų 61 Ų 106 Ų
Rule of 5 Violations Likely (MW > 500) 0 0
Synthetic Accessibility Low High Moderate

Notes:

  • The target compound’s high molecular weight (~800–850) and logP likely violate Lipinski’s rule of five, limiting oral bioavailability but aligning with trends in antimicrobial or topical agents .

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